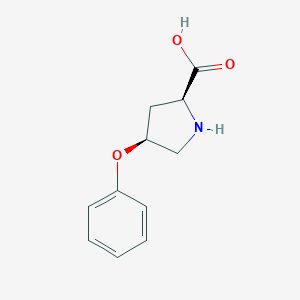

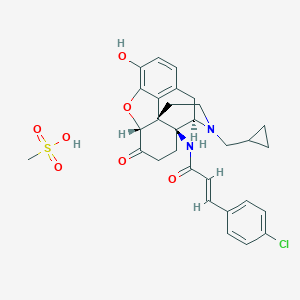

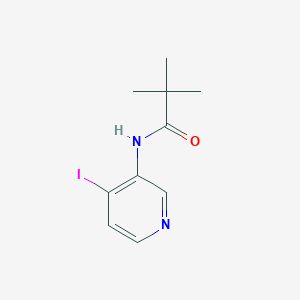

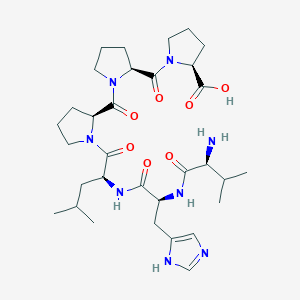

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Descripción general

Descripción

Rokitamicina es un antibiótico macrólido sintetizado a partir de cepas de Streptomyces kitasatoensis. Pertenece a la clase de macrólidos de anillo de 16 miembros y es conocido por su actividad antibacteriana de amplio espectro. Rokitamicina es particularmente eficaz contra bacterias Gram-positivas, anaerobios y micoplasmas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Rokitamicina se sintetiza a través de una serie de complejas reacciones químicas que implican la fermentación de Streptomyces kitasatoensis. El proceso incluye la extracción y purificación del compuesto activo del caldo de fermentación. La ruta sintética implica múltiples pasos, incluyendo reacciones de hidroxilación, metilación y esterificación .

Métodos de Producción Industrial

La producción industrial de rokitamicina implica la fermentación a gran escala de Streptomyces kitasatoensis en condiciones controladas. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el antibiótico. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Rokitamicina sufre diversas reacciones químicas, entre ellas:

Oxidación: Rokitamicina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en rokitamicina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de rokitamicina incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos. Las reacciones se llevan a cabo típicamente en condiciones controladas de temperatura y pH para garantizar los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de rokitamicina incluyen diversos derivados con propiedades antibacterianas modificadas. Estos derivados se estudian a menudo por su eficacia mejorada y su resistencia reducida .

Aplicaciones Científicas De Investigación

Rokitamicina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Rokitamicina se utiliza como compuesto modelo en el estudio de los antibióticos macrólidos y sus propiedades químicas.

Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y las interacciones entre los antibióticos y las células bacterianas.

Medicina: Rokitamicina se utiliza en el tratamiento de diversas infecciones bacterianas, incluyendo infecciones del tracto respiratorio, infecciones de la piel y enfermedades de transmisión sexual.

Industria: Rokitamicina se utiliza en el desarrollo de nuevas formulaciones antibióticas y sistemas de administración de fármacos

Mecanismo De Acción

Rokitamicina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad 50S del ribosoma bacteriano, impidiendo la elongación de la cadena peptídica durante la traducción. Esta acción detiene eficazmente el crecimiento y la replicación bacteriana. La especificidad de la rokitamicina hacia los procariotas se debe a la ausencia de ribosomas 50S en los eucariotas .

Comparación Con Compuestos Similares

Rokitamicina es única entre los antibióticos macrólidos debido a su estructura de anillo de 16 miembros. Entre los compuestos similares se encuentran:

Eritromicina: Un macrólido de anillo de 14 miembros con un mecanismo de acción similar pero un espectro de actividad diferente.

Azitromicina: Un macrólido de anillo de 15 miembros conocido por su vida media prolongada y su mejor farmacocinética.

Claritromicina: Otro macrólido de anillo de 14 miembros con mayor estabilidad en condiciones ácidas

La estructura y las propiedades únicas de la rokitamicina la convierten en un valioso antibiótico para el tratamiento de diversas infecciones bacterianas y en objeto de investigación científica continua.

Propiedades

IUPAC Name |

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDZPMXLKYPSA-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301158516 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216481-88-8, 118237-87-9 | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216481-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301158516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)